Tert-butyl 3-iodopyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-iodopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C9H16INO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an iodine atom attached to the third carbon of the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-iodopyrrolidine-1-carboxylate typically involves the iodination of a pyrrolidine derivative. One common method includes the reaction of tert-butyl pyrrolidine-1-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 3-iodopyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of tert-butyl 3-aminopyrrolidine-1-carboxylate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products include tert-butyl 3-azidopyrrolidine-1-carboxylate, tert-butyl 3-thiopyrrolidine-1-carboxylate, and tert-butyl 3-alkoxypyrrolidine-1-carboxylate.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions.
Reduction: Tert-butyl 3-aminopyrrolidine-1-carboxylate.
Scientific Research Applications
Chemistry: Tert-butyl 3-iodopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to modify biomolecules or as a building block in the synthesis of biologically active compounds.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as precursors to drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-iodopyrrolidine-1-carboxylate depends on its specific application. In general, the compound can act as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. Its molecular targets and pathways are determined by the nature of the reactions it undergoes and the final products formed.
Comparison with Similar Compounds
- Tert-butyl 3-bromopyrrolidine-1-carboxylate
- Tert-butyl 3-chloropyrrolidine-1-carboxylate
- Tert-butyl 3-fluoropyrrolidine-1-carboxylate
Comparison: Tert-butyl 3-iodopyrrolidine-1-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This makes it more reactive in certain substitution reactions and can influence the overall reactivity and selectivity of the compound in synthetic applications.
Properties
IUPAC Name |
tert-butyl 3-iodopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPTQLIAIOWLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631558 | |
Record name | tert-Butyl 3-iodopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774234-25-2 | |
Record name | tert-Butyl 3-iodopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-iodopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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